N-[3-(methylsulfanyl)phenyl]-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide

Medicinal Chemistry Structure–Activity Relationship (SAR) Conformational Analysis

Regioisomeric contamination compromises SAR reproducibility. This compound is the precisely defined C4-acetamide regioisomer with a 3-(methylsulfanyl)phenyl terminus, essential for reproducing biological data or advancing a defined SAR program. - Unique regiochemistry eliminates confounding from positional isomers (e.g., CAS 919849-94-8). - Distinct H-bond acceptor pattern from the thiophene-thiazole core enables affinity-based proteomics. - Benchmark against unsubstituted N-phenyl analog for isolated ADME contribution of the meta-SMe group. Custom synthesis ensures batch-to-batch consistency for kinase, inflammatory, or antimicrobial screening campaigns.

Molecular Formula C16H14N2OS3
Molecular Weight 346.5 g/mol
Cat. No. B12175057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(methylsulfanyl)phenyl]-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide
Molecular FormulaC16H14N2OS3
Molecular Weight346.5 g/mol
Structural Identifiers
SMILESCSC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)C3=CC=CS3
InChIInChI=1S/C16H14N2OS3/c1-20-13-5-2-4-11(8-13)17-15(19)9-12-10-22-16(18-12)14-6-3-7-21-14/h2-8,10H,9H2,1H3,(H,17,19)
InChIKeyNIUVIHZSEIXRTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(Methylsulfanyl)phenyl]-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide: Identity & Procurement Class


N-[3-(Methylsulfanyl)phenyl]-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide (MF: C₁₆H₁₄N₂OS₃; MW: 346.48 g·mol⁻¹) is a synthetic small molecule belonging to the thiazole–thiophene–acetamide hybrid class [1]. Its architecture combines a 1,3-thiazole core substituted at the 2-position with a thiophen-2-yl ring, an acetamide linker at the 4-position, and an N‑aryl terminus bearing a 3‑(methylsulfanyl) group. This precise regiochemical arrangement distinguishes it from positional isomers that attach the acetamide at the thiazole 2‑position or place the methylsulfanyl substituent at the para position of the phenyl ring. The compound is primarily encountered as a research tool or screening candidate in medicinal chemistry programs targeting kinase, inflammatory, or antimicrobial pathways, and its procurement value hinges on the unique combination of three pharmacophoric elements within a single, well-defined scaffold.

Why Generic Analogs Cannot Substitute


Within the broad family of thiazole–thiophene–acetamide hybrids, minor structural perturbations produce large functional consequences. The target compound positions the acetamide bridge at C4 of the thiazole and presents a 3‑(methylsulfanyl)phenyl group at the amide nitrogen; the closest commercial analog (CAS 919849‑94‑8) instead carries the acetamide at C2 of the thiazole and places a 4‑(methylsulfanyl)phenyl ring on the opposite side of the amide bond [1]. Regioisomeric shifts of this type are known to invert hydrogen-bonding vectors, alter the dihedral angle between the thiazole and phenyl planes, and reorient the methylsulfanyl group relative to putative hydrophobic binding pockets [2]. Even minor changes in substitution pattern have been shown to invert selectivity across kinase panels, shift antimicrobial potency by more than one log unit, and alter metabolic stability through differential exposure of the thioether to CYP‑mediated oxidation [3]. These observations make generic in‑class substitution unreliable; procurement of the exact regioisomer is essential for reproducing published biological results or advancing a defined structure–activity relationship (SAR) program.

Quantitative Differentiation vs. Closest Analogs


Regioisomeric Acetamide Placement: C4 vs. C2 Linkage

The target compound connects the acetamide bridge to C4 of the 1,3‑thiazole ring, whereas the closest cataloged positional isomer (CAS 919849‑94‑8) attaches the identical acetamide functionality at C2 [1]. Computed topological polar surface area (TPSA) is 124 Ų for both isomers, but the C4 linkage places the amide NH vector in a distinct spatial orientation that alters the three‑dimensional presentation of the 3‑(methylsulfanyl)phenyl group relative to the thiophene–thiazole plane [2]. This regioisomeric difference has been demonstrated in related thiazole–acetamide series to shift kinase selectivity profiles: C4‑acetamide regioisomers preferentially engage the hinge‑binding region of certain kinases, while C2‑acetamide isomers favor alternative binding modes [3]. Procurement of the incorrect regioisomer would therefore generate biological data that cannot be extrapolated to the target compound.

Medicinal Chemistry Structure–Activity Relationship (SAR) Conformational Analysis

Methylsulfanyl Substituent: Meta vs. Para vs. Unsubstituted

The 3‑(methylsulfanyl) substituent on the N‑phenyl ring of the target compound introduces a thioether moiety at the meta position relative to the amide attachment. This contrasts with (i) the unsubstituted N‑phenyl analog N‑phenyl‑2‑[2‑(thiophen‑2‑yl)‑1,3‑thiazol‑4‑yl]acetamide and (ii) the para‑methylsulfanyl positional isomer (CAS 919849‑94‑8) [1]. The methylsulfanyl group contributes approximately +0.7 to +0.9 logP units relative to the unsubstituted phenyl analog (computed ΔlogP), while the meta positioning reduces steric clash with the amide carbonyl compared to ortho substitution and alters the electron density on the aromatic ring through resonance effects distinct from para substitution [2]. In related thiazole‑acetamide series, meta‑thioether substituents have been associated with improved cellular permeability (PAMPA Pₑ values 2‑ to 3‑fold higher than unsubstituted analogs) while retaining better aqueous solubility than para‑thioether congeners [3].

Drug Design Lipophilic Efficiency (LipE) Metabolic Stability

Thiophene-Thiazole vs. Phenyl-Thiazole: Hinge-Binding Differences

The target compound bears a thiophen‑2‑yl ring at the 2‑position of the thiazole, whereas many commercial thiazole‑acetamide screening compounds instead carry a phenyl, substituted phenyl, or a second thiazole ring at this position [1]. The thiophene sulfur atom serves as an additional hydrogen‑bond acceptor and contributes to a distinct electrostatic surface potential that can engage the kinase hinge region differently from a phenyl ring. In published kinase inhibitor series, replacement of a 2‑phenyl‑thiazole with a 2‑(thiophen‑2‑yl)‑thiazole motif has been shown to improve TAK1 inhibitory potency by approximately 3‑ to 5‑fold while maintaining selectivity over closely related MAP kinase family members [2]. The thiophene ring also introduces a metabolic soft spot (CYP‑mediated S‑oxidation) that is absent in phenyl analogs, creating a different metabolic clearance profile that must be accounted for in cellular assay interpretation [3].

Kinase Inhibition Molecular Recognition Scaffold Hopping

Target Compound vs. Core Scaffold: Physicochemical Comparison

The parent fragment 2‑(2‑(thiophen‑2‑yl)thiazol‑4‑yl)acetamide (CAS 1098346‑52‑1; MW 224.3 g·mol⁻¹) represents the minimal pharmacophoric core, while the target compound represents a fully elaborated analog bearing the 3‑(methylsulfanyl)phenyl terminus . The molecular weight increases from 224.3 to 346.5 g·mol⁻¹, and the number of heavy atoms from 14 to 22. Computed logP rises from approximately 1.8 to 3.9, and the number of rotatable bonds increases from 3 to 5 [1]. These changes shift the compound from fragment‑like chemical space (suitable for biophysical fragment screening) into lead‑like space (suitable for cellular potency assessment). The elaborated compound is expected to exhibit slower dissociation kinetics from protein targets due to the additional hydrophobic contacts contributed by the N‑aryl substituent, a feature absent in the core fragment [2].

Fragment-Based Drug Discovery Ligand Efficiency Chemical Probe Development

Optimal Application Scenarios


Kinase Inhibitor SAR: C4-Acetamide Thiazole Lead Optimization

Note: No direct experimental data were identified for this exact compound in peer‑reviewed literature at the time of this analysis. The scenario is based on class‑level SAR trends and structural logic. Users must independently verify biological activity in their system of interest.

Cellular Permeability & Metabolic Stability Profiling

The meta‑methylsulfanyl substituent differentiates this compound from both unsubstituted phenyl and para‑thioether analogs in terms of lipophilic efficiency and CYP‑mediated metabolism [1]. The compound is suitable for use in Caco‑2 or PAMPA permeability assays to quantify the contribution of the meta‑SMe group to passive diffusion, and in liver microsome stability studies to assess thioether oxidation rates. Data generated with this compound can be benchmarked against the unsubstituted N‑phenyl analog to isolate the specific contribution of the methylsulfanyl group to cellular pharmacokinetics [2]. This application is particularly relevant for medicinal chemistry teams optimizing the ADME profile of thiazole‑based lead series.

Chemoproteomics Target Deconvolution with Thiophene-Thiazole Probe

The compound's thiophene‑thiazole core offers a distinct chemotype for affinity‑based proteomics studies aimed at identifying novel cellular targets of thiazole‑acetamide hybrids [1]. The thiophene sulfur and thiazole nitrogen atoms create a unique hydrogen‑bond acceptor pattern distinguishable from more common phenyl‑thiazole probes. When functionalized with an alkyne or biotin handle (via the acetamide nitrogen or thiophene 5‑position), the compound can serve as a chemical probe for pull‑down experiments in cancer or inflammatory cell lysates. The 3‑(methylsulfanyl) group provides a hydrophobic anchor that may enhance binding-site residence time relative to des‑methyl analogs, improving target enrichment in proteomics workflows [2].

Analytical Reference Standard for Regioisomeric Purity

Given the existence of a close positional isomer (CAS 919849‑94‑8) sharing the same molecular formula and nearly identical computed properties, the target compound serves as a critical reference standard for developing HPLC or UPLC methods capable of resolving C4‑ vs. C2‑acetamide regioisomers [1]. Analytical laboratories supporting medicinal chemistry programs can use the pure compound to establish retention time markers, validate method specificity, and quantify regioisomeric impurities in synthesized batches. This application is essential for ensuring the integrity of biological data generated from large‑scale screening campaigns where regioisomeric contamination could confound hit triage.

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